molecular formula C22H30O14 B12435169 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose

Cat. No.: B12435169
M. Wt: 518.5 g/mol
InChI Key: XMBZZLUIFFOAHR-JYQQYYBKSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose is a complex carbohydrate derivative. It is a type of feruloylated oligosaccharide, which means it contains a ferulic acid moiety attached to a sugar molecule. This compound is known for its antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose typically involves the esterification of sucrose with ferulic acid. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 90-95°C under reduced pressure for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve enzymatic methods where specific enzymes catalyze the esterification process. This method is preferred for its efficiency and eco-friendliness compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose can undergo various chemical reactions, including:

    Oxidation: The ferulic acid moiety can be oxidized to form quinones.

    Reduction: The double bond in the ferulic acid moiety can be reduced to form dihydroferulic acid derivatives.

    Hydrolysis: The ester bond can be hydrolyzed to release ferulic acid and sucrose.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives of ferulic acid.

    Reduction: Dihydroferulic acid derivatives.

    Hydrolysis: Ferulic acid and sucrose.

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose primarily involves its antioxidant activity. The ferulic acid moiety can scavenge free radicals and reduce oxidative stress. This compound may also modulate signaling pathways related to inflammation and cell survival, contributing to its protective effects .

Comparison with Similar Compounds

Similar Compounds

    Sucrose Stearate: Another ester of sucrose, but with stearic acid instead of ferulic acid.

    Sucrose Monolaurate: An ester of sucrose with lauric acid.

    Sucrose Benzoate: An ester of sucrose with benzoic acid.

Uniqueness

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose is unique due to the presence of the ferulic acid moiety, which imparts significant antioxidant properties. This makes it particularly valuable in applications where oxidative stress reduction is desired .

Properties

Molecular Formula

C22H30O14

Molecular Weight

518.5 g/mol

IUPAC Name

[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/t13?,14?,16?,17?,18?,19?,20?,21?,22-/m0/s1

InChI Key

XMBZZLUIFFOAHR-JYQQYYBKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)O)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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